

Sildenafil Chlorosulfonyl: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sildenafil chlorosulfonyl*

Cat. No.: B019030

[Get Quote](#)

An in-depth guide to the molecular characteristics, synthesis, and biological significance of a key sildenafil intermediate.

This whitepaper provides a comprehensive technical overview of **sildenafil chlorosulfonyl**, a critical intermediate in the synthesis of the widely recognized phosphodiesterase type 5 (PDE5) inhibitor, sildenafil. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's molecular properties, outlines a key synthetic protocol, and explores the biochemical pathways central to sildenafil's therapeutic effects.

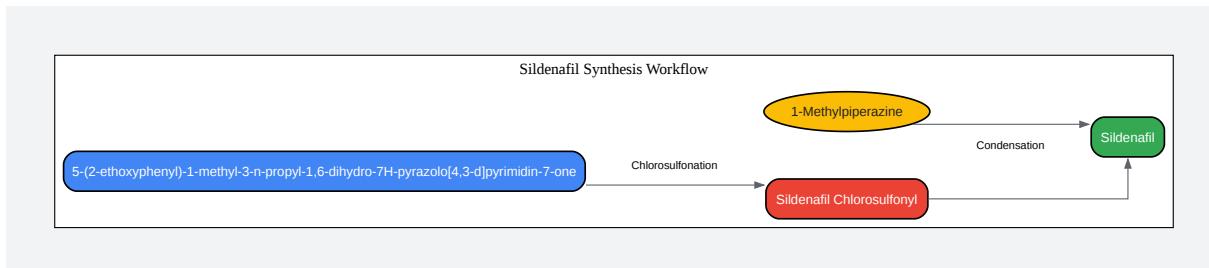
Core Molecular Data

Sildenafil chlorosulfonyl, systematically named 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride, is a pivotal precursor in the manufacturing of sildenafil. Its chemical and physical properties are summarized below for clear reference.

Property	Value	Source
Molecular Formula	C17H19ClN4O4S	[1] [2] [3] [4]
Molecular Weight	410.88 g/mol	[1]
Alternate Molecular Weight	410.9 g/mol	[2] [3]
CAS Number	139756-22-2	[1] [2]
Appearance	Off-White Solid	[5]
Synonyms	CMP	[2]

Synthesis and Experimental Protocol

Sildenafil chlorosulfonyl is synthesized via the chlorosulfonation of its precursor, 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one.[\[5\]](#)[\[6\]](#) This reaction is a critical step in the overall synthesis of sildenafil.[\[6\]](#)[\[7\]](#)


Experimental Protocol: Chlorosulfonation

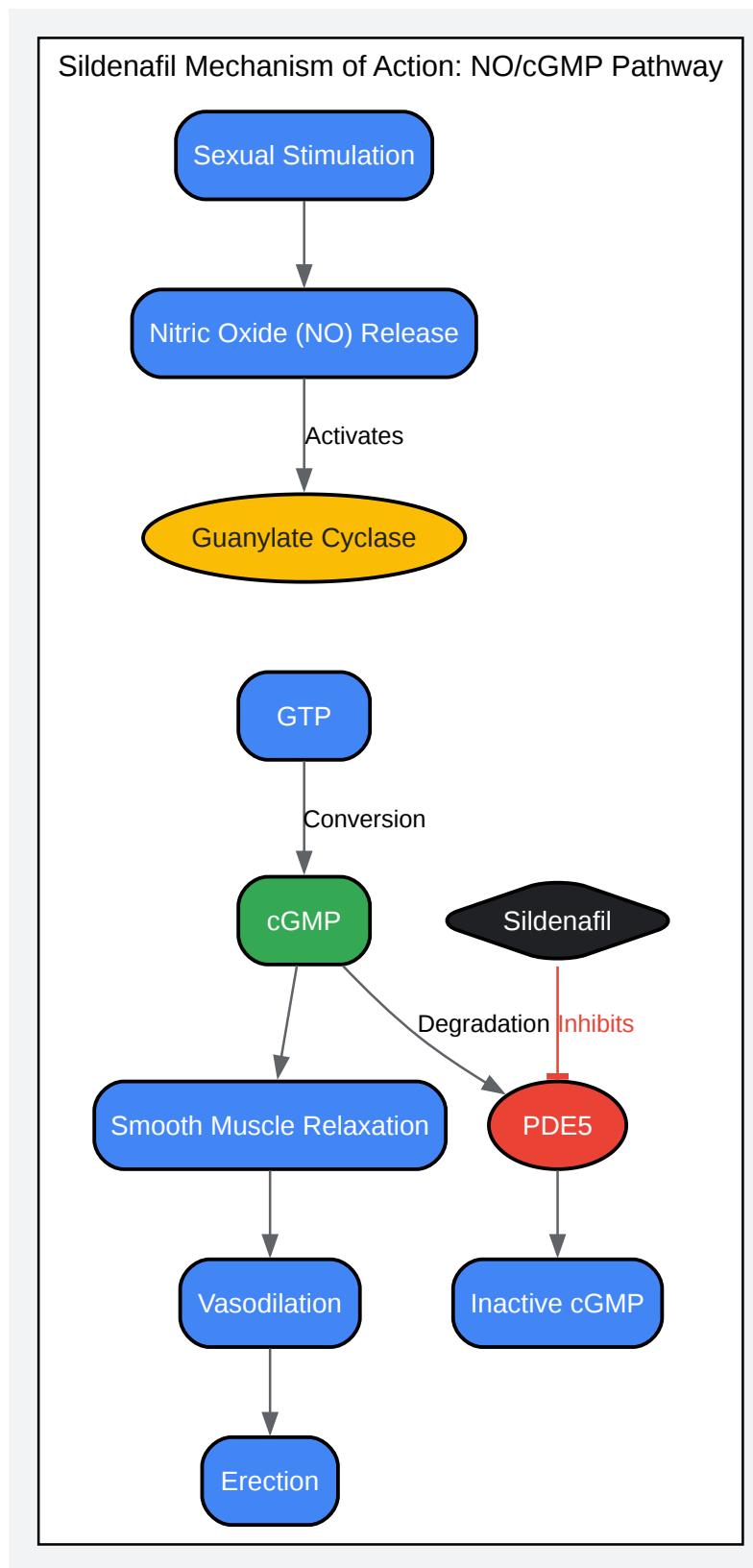
A common method for the preparation of **sildenafil chlorosulfonyl** involves the following steps:

- Reaction Setup: Chlorosulfuric acid is added to a three-neck flask and cooled in an ice bath.
[\[5\]](#)
- Addition of Precursor: 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is added portion-wise to the cooled chlorosulfuric acid with continuous stirring. The reaction is exothermic.[\[5\]](#)
- Reaction Progression: The mixture is stirred continuously for 12 hours.[\[5\]](#)
- Precipitation: Upon completion, the reaction solution is carefully poured into ice water, leading to the precipitation of a white solid, which is **sildenafil chlorosulfonyl**.[\[5\]](#)

This intermediate is then typically condensed with 1-methylpiperazine to yield sildenafil.[\[7\]](#)

Below is a workflow diagram illustrating the synthesis of sildenafil, highlighting the role of **sildenafil chlorosulfonyl**.

[Click to download full resolution via product page](#)


Synthesis of Sildenafil via **Sildenafil Chlorosulfonyl** Intermediate.

Sildenafil's Mechanism of Action: The NO/cGMP Signaling Pathway

Sildenafil functions as a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).^{[6][7][8]} The physiological mechanism of action for inducing penile erection involves the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation.^[8]

NO activates the enzyme guanylate cyclase, which in turn increases levels of cGMP.^[8] This leads to smooth muscle relaxation and increased blood flow.^{[7][9]} Sildenafil enhances the effect of NO by inhibiting PDE5, the enzyme responsible for the degradation of cGMP.^{[7][8][9]} The resulting elevated levels of cGMP lead to a sustained erection.

The signaling pathway is illustrated in the diagram below.

[Click to download full resolution via product page](#)

The NO/cGMP signaling pathway and the inhibitory action of Sildenafil.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sildenafil Chlorosulfonyl | CAS Number 139756-22-2 [klivon.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | C17H19ClN4O4S | CID 135496216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. daicelpharmastandards.com [daicelpharmastandards.com]
- 5. Sildenafil Chlorosulfonyl | 139756-22-2 [chemicalbook.com]
- 6. A Facile, Improved Synthesis of Sildenafil and Its Analogues [mdpi.com]
- 7. Sildenafil - Wikipedia [en.wikipedia.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. genericday.com [genericday.com]
- To cite this document: BenchChem. [Sildenafil Chlorosulfonyl: A Technical Overview for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b019030#molecular-weight-and-formula-of-sildenafil-chlorosulfonyl>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com